2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular weight of 379.48 g/mol. This compound is known for its unique structure, which includes a quinazolinone core, a phenyl group, and a piperidinyl-ethyl-sulfanyl moiety. It is used in various scientific research applications due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one include:
Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Phenyl-substituted compounds: These compounds have a phenyl group and may exhibit similar chemical properties.
Piperidinyl-ethyl-sulfanyl compounds: These compounds contain the piperidinyl-ethyl-sulfanyl moiety and may have related biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can result in distinct biological activities and chemical properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUBPVWHLQGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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